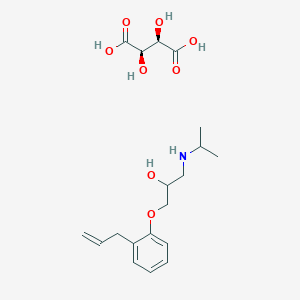

Alprenolol tartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alprenolol tartrate is a 5-HT1A antagonist.

Analyse Chemischer Reaktionen

Metabolic Pathways

Alprenolol tartrate undergoes hepatic metabolism, primarily involving oxidation and conjugation.

Phase I Metabolism: Hydroxylation

- Reaction : The compound is hydroxylated at the 4-position of the aromatic ring, forming 4-hydroxyalprenolol , an active metabolite with beta-blocking properties .

- Enzyme Involvement : Cytochrome P450 (CYP) enzymes, particularly CYP2D6 .

- Significance : This metabolite retains pharmacological activity, contributing to prolonged beta-blockade effects.

Phase II Metabolism: Conjugation

- Reaction : Glucuronidation or sulfation of the hydroxyl group enhances water solubility for renal excretion .

- Key Enzymes : UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Table 1: Metabolic Pathways of this compound

| Reaction Type | Metabolite | Enzyme Involved | Pharmacological Activity |

|---|---|---|---|

| Hydroxylation | 4-Hydroxyalprenolol | CYP2D6 | Active beta-blocker |

| Glucuronidation | Alprenolol-glucuronide | UGTs | Inactive |

| Sulfation | Alprenolol-sulfate | SULTs | Inactive |

Covalent Conjugation with Proteins

- Experimental Context : Alprenolol was covalently conjugated to bovine serum albumin (BSA) to generate anti-alprenolol antibodies for immunological studies .

- Reaction Mechanism : Likely involves crosslinkers like glutaraldehyde or carbodiimides (e.g., EDC) to form stable amide bonds between alprenolol’s amine group and BSA’s carboxyl groups .

- Application : Used to study anti-idiotypic antibodies mimicking beta-adrenergic receptors .

Receptor Binding Interactions

- Beta-Adrenergic Receptors :

- Serotonin Receptor Modulation :

Table 2: Receptor Binding Profile

Irradiation Stability

While direct data on this compound’s irradiation resistance is limited, studies on structurally similar beta-blockers (e.g., metoprolol tartrate) show dose-dependent crystallinity changes under gamma irradiation . At 20–40 kGy doses, metoprolol tartrate retains structural integrity, suggesting alprenolol may exhibit comparable stability .

Thermal Degradation

- Thermogravimetric Analysis (TGA) : this compound shows stability up to its melting point (~213°C) .

- Decomposition Products : Oxidative breakdown at high temperatures yields small organic fragments (e.g., CO2, H2O) .

β-Arrestin-Mediated Signaling

Eigenschaften

CAS-Nummer |

21378-88-1 |

|---|---|

Molekularformel |

C19H29NO8 |

Molekulargewicht |

399.44 |

IUPAC-Name |

2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |

InChI |

1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI-Schlüssel |

MADUQKMQKQDWJH-LREBCSMRSA-N |

SMILES |

CC(C)NCC(COc1ccccc1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alprenolol tartrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.